7-(7-Dodecenyl)quinolin-8-ol
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Overview
Description
7-(7-Dodecenyl)quinolin-8-ol is an organic compound with the molecular formula C21H29NO It is a derivative of quinolin-8-ol, featuring a dodecenyl side chain at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(7-Dodecenyl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a dodecenyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of quinolin-8-ol attacks the halide, resulting in the formation of the desired product. The reaction is usually carried out in an alcoholic solvent at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as distillation or recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(7-Dodecenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The dodecenyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolin-8-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolin-8-ol derivatives.
Scientific Research Applications
7-(7-Dodecenyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(7-Dodecenyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrophobic dodecenyl side chain allows it to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The parent compound, lacking the dodecenyl side chain.
7-(7-Dodecenyl)quinolin-8-one: An oxidized derivative of 7-(7-Dodecenyl)quinolin-8-ol.
7-(7-Dodecenyl)dihydroquinolin-8-ol: A reduced derivative of this compound.
Uniqueness
This compound is unique due to its dodecenyl side chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This structural feature differentiates it from other quinolin-8-ol derivatives and contributes to its unique chemical and biological activities .
Properties
CAS No. |
94087-19-1 |
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Molecular Formula |
C21H29NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
7-[(E)-dodec-7-enyl]quinolin-8-ol |
InChI |
InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h5-6,12,14-17,23H,2-4,7-11,13H2,1H3/b6-5+ |
InChI Key |
HUUKLNYZHHNMTB-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCC=CCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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